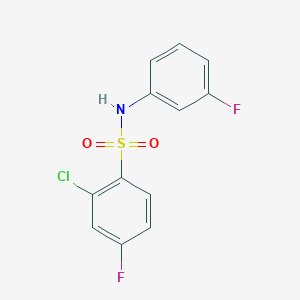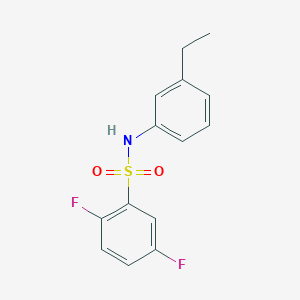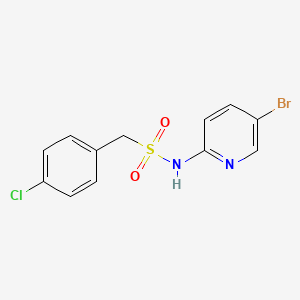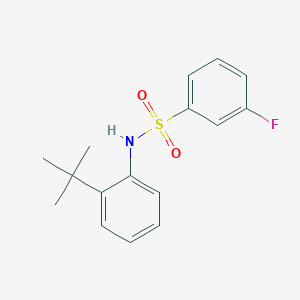
methyl 4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate is a heterocyclic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinazolinone and benzoate moieties in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with methyl 4-formylbenzoate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The quinazolinone core can interact with various biological pathways, leading to the modulation of cellular processes such as apoptosis or cell proliferation.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
- 5-[(4-oxo-4H-chromen-3-yl)methylidene]-4-oxo(thioxo)-6-thioxo-2-sulfido-1,3,2-diazaphosphinanes
Uniqueness
Methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate is unique due to the presence of both the sulfanyl group and the benzoate moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
属性
分子式 |
C16H12N2O3S |
|---|---|
分子量 |
312.3 g/mol |
IUPAC 名称 |
methyl 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate |
InChI |
InChI=1S/C16H12N2O3S/c1-21-15(20)10-6-8-11(9-7-10)18-14(19)12-4-2-3-5-13(12)17-16(18)22/h2-9H,1H3,(H,17,22) |
InChI 键 |
KRHBUZXDJJWARK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-phenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one](/img/structure/B10967462.png)




![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2,4,6-trifluorophenyl)acetamide](/img/structure/B10967496.png)

![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B10967498.png)
![N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10967499.png)
![1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10967512.png)
![3-chloro-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10967515.png)
![4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10967523.png)

![4-iodo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10967543.png)
